molecular formula C17H24N5O17P3 B10777313 Etheno-NADP

Etheno-NADP

Cat. No.: B10777313
M. Wt: 663.3 g/mol
InChI Key: KWEQFQACRLGUSH-QJWJOKBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etheno-NADP is a chemically modified, fluorescent analog of the essential coenzyme β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+). Its primary research value lies in its application as a powerful spectroscopic probe for investigating the structure, function, and kinetics of NADP-dependent enzymes, such as dehydrogenases and reductases. The etheno modification, which involves the fusion of a bridge across the adenine ring, confers strong fluorescent properties without significantly altering the molecular recognition features critical for enzyme binding. This allows researchers to monitor enzyme-cofactor interactions in real-time using fluorescence spectroscopy, including techniques like fluorescence quenching, polarization (anisotropy), and resonance energy transfer (FRET). Researchers utilize this compound to elucidate catalytic mechanisms, determine binding constants (Kd), study allosteric regulation, and perform high-throughput screening for inhibitors. Its enhanced fluorescence upon binding to an enzyme's active site provides a highly sensitive, non-radioactive tool for mechanistic studies that is superior to native NADP+ for many spectroscopic applications. This compound is indispensable for advancing research in enzymology, metabolic pathway analysis, and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N5O17P3

Molecular Weight

663.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C17H24N5O17P3/c23-10-7(37-17(26)12(10)25)3-34-41(30,31)39-42(32,33)35-4-8-11(24)13(38-40(27,28)29)16(36-8)22-6-19-9-14-18-1-2-21(14)5-20-15(9)22/h1-2,5-8,10-13,16-17,23-26H,3-4H2,(H,30,31)(H,32,33)(H2,27,28,29)/t7-,8-,10-,11-,12-,13-,16-,17-/m1/s1

InChI Key

KWEQFQACRLGUSH-QJWJOKBXSA-N

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Synthesis and Chemical Modification of Etheno Nadp Analogs

Synthetic Methodologies for Etheno-NADP

The foundational synthesis of etheno-NAD(P)+ analogs primarily involves the chemical modification of the adenine (B156593) base within the NAD(P)+ molecule. The most common method utilizes 2-chloroacetaldehyde as the key reagent to introduce the etheno bridge nih.govpnas.orgresearchgate.net. This reaction typically proceeds by treating NAD+ or NADP+ with 2-chloroacetaldehyde in an aqueous buffer system, often under controlled pH and temperature conditions nih.govresearchgate.net. For instance, a typical procedure involves incubation in a buffer such as citrate (B86180) phosphate (B84403) at pH 4.0, followed by heating, to facilitate the formation of the etheno bridge across the N1 and N6 positions of the adenine ring nih.govresearchgate.net.

This chemical transformation converts the non-fluorescent adenine moiety into a fluorescent etheno-adenine system pnas.org. The resulting etheno-NAD+ analogs exhibit characteristic fluorescence properties, with excitation wavelengths typically in the range of 295-300 nm and emission wavelengths around 410 nm biolog.decaymanchem.comaging-us.comkoreamed.org. While much of the literature focuses on the synthesis of Etheno-NAD+, the same chemical principles and reagents can be applied to prepare this compound analogs by starting with NADP+ or through subsequent phosphorylation steps of Etheno-NAD+. Purification of the synthesized etheno-NAD(P)+ derivatives is commonly achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.netnih.gov.

Derivatization Strategies for Enhanced Specificity and Functionality

Beyond the basic etheno bridge formation, various derivatization strategies are employed to enhance the specificity, functionality, and applicability of etheno-NAD(P)+ analogs in research. These modifications aim to improve fluorescence characteristics, enable further conjugation, or alter interactions with specific enzymes.

One notable strategy involves modifying the etheno-ring itself. For example, the introduction of an acetyl side chain at position 7 of the etheno-ring, as seen in 7-Acetyl-ε-NAD+, has been developed to prolong the conjugated double bond system. This modification results in altered UV/Vis optical properties, making the analog particularly well-suited for fluorescence studies involving protein-ligand interactions tandfonline.com.

Another significant approach involves incorporating reactive functional groups, such as alkynes or azides, into the NAD(P)+ scaffold. These groups are typically introduced at positions like N6 of the adenine base or the 3' position of the ribose moiety d-nb.infonih.govresearchgate.net. Analogs bearing these functionalities are often referred to as "clickable" and serve as versatile precursors for subsequent conjugation reactions via click chemistry. This allows for the precise attachment of a wide range of molecules, including fluorescent dyes, affinity tags (such as biotin), or other probes, thereby enhancing specificity and enabling diverse labeling strategies d-nb.infonih.govresearchgate.net.

Research has also explored modifications at other positions on the adenine ring. For instance, it has been observed that poly(ADP-ribose) polymerases (PARPs) exhibit greater sensitivity to modifications at position 8 of the adenine moiety compared to position 6 researchgate.net. Furthermore, structural analogs, such as Nicotinamide (B372718) 3,N4-ethenocytosine dinucleotide (εNCD+), which feature an etheno bridge on a cytosine base instead of adenine, have been synthesized and studied for their altered enzyme activities compared to Etheno-NAD+ nih.gov. These diverse derivatization strategies are critical for tailoring etheno-NAD(P)+ analogs to meet specific experimental requirements.

Preparation of Labeled this compound for Advanced Studies

The preparation of labeled etheno-NAD(P)+ analogs is fundamental to their utility in advanced biological research, facilitating sensitive detection, tracking, and analysis. The etheno modification inherently imparts fluorescence, providing a direct mechanism for monitoring enzyme activity or binding events without the need for additional labeling in many applications pnas.orgbiolog.decaymanchem.comaging-us.com.

For more sophisticated applications requiring specific detection or purification, analogs are synthesized with strategically placed functional groups that enable covalent conjugation of various labels. A prominent method involves the incorporation of alkyne or azide (B81097) functional groups, which readily participate in bioorthogonal click chemistry reactions. This allows for the precise attachment of fluorescent dyes (e.g., sulfo Cy5 azide) or affinity tags, such as biotin, to the etheno-NAD(P)+ scaffold d-nb.infonih.govresearchgate.net. Biotinylated analogs, prepared through similar derivatization principles, are particularly valuable for affinity purification and subsequent identification of substrate proteins via pull-down assays using avidin (B1170675) or streptavidin conjugates d-nb.infonih.govresearchgate.net.

While direct examples of isotopically labeled this compound are less prevalent in the surveyed literature, the general practice of incorporating isotopes (e.g., 13C, 15N) into NAD+ analogs exists researchgate.net. This suggests the potential for preparing isotopically labeled etheno-NAD(P)+ for mass spectrometry-based studies, complementing the fluorescence-based detection methods. The choice of labeling strategy is dictated by the specific research question, whether it involves visualizing molecular localization, quantifying enzyme kinetics, or isolating and identifying interacting proteins.

Data Tables

Table 1: Key Etheno-NAD+ Analogs and Their Modifications

Analog NamePrimary ModificationPurpose/FeatureReference Type
Etheno-NAD+ (ε-NAD+)Etheno bridge (N1-C-N6 of adenine)Imparts fluorescence; serves as a fluorescent probe for NAD+-dependent enzymesFoundational fluorescent analog
7-Acetyl-ε-NAD+Acetyl group at position 7 of the etheno-ringProlongs conjugated system, alters optical properties for protein studiesSynthesis for specialized probes with improved optical characteristics
Alkyne-functionalized NAD+ analogsAlkyne group (e.g., at N6 or 3' position)Enables conjugation via click chemistry with dyes or affinity tagsPrecursors for click chemistry-based labeling
Biotinylated NAD+ analogsBiotin moiety (e.g., at N6 position)Facilitates affinity purification and detection via avidin/streptavidinAffinity labeling for isolation and identification of substrates
εNCD+ (Nicotinamide 3,N4-ethenocytosine dinucleotide)Etheno bridge on cytosine base instead of adenineStructural analog with altered enzyme activity profilesComparative studies of NAD+ analogs with different base modifications

Table 2: Spectroscopic and Physicochemical Properties of Etheno-NAD+

PropertyValueNotesReferences
Excitation Wavelength~295-300 nmOptimal excitation for fluorescence biolog.decaymanchem.comaging-us.comkoreamed.org
Emission Wavelength~410 nmOptimal emission for fluorescence biolog.decaymanchem.comaging-us.comkoreamed.org
Molecular Weight~687.5 g/mol (free acid)Chemical Formula: C23H27N7O14P2 biolog.decaymanchem.comnih.gov
Purity≥95% or ≥98%Typical purity as supplied by manufacturers biolog.decaymanchem.comsigmaaldrich.com
SolubilitySoluble in water (≥ 60 mM)Facilitates preparation of aqueous solutions biolog.desigmaaldrich.com
Fluorescence Enhancement~10-fold increase upon enzymatic cleavageIndicates disruption of intramolecular interaction, useful for assay development pnas.orgkoreamed.orgnih.gov

Compound List

Nicotinamide adenine dinucleotide (NAD+)

Nicotinamide adenine dinucleotide phosphate (NADP+)

Etheno-NAD+ (ε-NAD+)

this compound

7-Acetyl-ε-NAD+

Alkyne-functionalized NAD+ analogs

Biotinylated NAD+ analogs

Nicotinamide 3,N4-ethenocytosine dinucleotide (εNCD+)

2-chloroacetaldehyde

Adenine

Nicotinamide

Ribose

Phosphate

Sulfo Cy5 azide

Glutamate (B1630785) dehydrogenase (GDH)

Alcohol dehydrogenase (ADH)

Poly(ADP-ribose) (PAR)

5'-ε-AMP

ADP-ribose (ADPR)

Cyclic ADP-ribose (cADPR)

Spectroscopic Principles and Applications of Etheno Nadp in Biochemical Investigations

Fluorescence Characteristics of Etheno-NADP in Solution and Bound States

Etheno-NAD+ (eNAD+), a close analog of this compound+, exhibits characteristic fluorescence properties that make it a useful biochemical probe. In neutral aqueous solution, eNAD+ displays an excitation maximum typically around 300 nm and an emission maximum around 415 nm jenabioscience.comjenabioscience.com. The molecule possesses a moderate quantum yield (ϕF) of approximately 0.028 and a fluorescence lifetime of about 2.1 nanoseconds (ns) in neutral aqueous solution nih.govnih.gov.

In its free state in solution, the fluorescence of eNAD+ is known to be partially quenched due to intramolecular interactions between the etheno-adenine and the nicotinamide (B372718) moieties pnas.orgpnas.org. This quenching can be disrupted upon enzymatic hydrolysis of the dinucleotide, leading to an increase in fluorescence intensity as the etheno-adenine moiety becomes more exposed pnas.orgnih.gov.

When eNAD+ or related etheno-coenzymes bind to enzymes, their fluorescence characteristics can undergo significant changes. These alterations can manifest as shifts in emission or excitation wavelengths, changes in fluorescence intensity (enhancement or quenching), or modifications in fluorescence lifetime patsnap.comnih.govmdpi.comnih.govbiorxiv.orgresearchgate.net. Such changes are highly sensitive to the local microenvironment of the bound cofactor, providing insights into the enzyme's active site and conformational state. For instance, the fluorescence lifetime of NAD(P)H, the reduced form, is known to vary depending on the specific enzyme it is bound to, reflecting differences in enzyme structure and dynamics nih.govmdpi.comnih.govbiorxiv.orgresearchgate.net. While specific data for eNADP+ binding to various enzymes are less extensively documented than for eNAD+, the principles governing NAD(P)H binding and fluorescence modulation are generally applicable.

Table 3.1: General Fluorescence Properties of Etheno-NAD+ (eNAD+)

PropertyValue in Neutral Aqueous SolutionNotes
Excitation Wavelength (λexc)~300 nm jenabioscience.comjenabioscience.com
Emission Wavelength (λem)~415 nm jenabioscience.comjenabioscience.com
Quantum Yield (ϕF)0.028 nih.govnih.gov
Fluorescence Lifetime (τ)2.1 ns nih.govnih.gov
Intramolecular QuenchingPresentDue to interaction between etheno-adenine and nicotinamide moieties pnas.orgpnas.org
Effect of Enzyme BindingVariableFluorescence intensity, lifetime, and spectral maxima can change upon binding to an enzyme, reflecting microenvironment and conformational changes patsnap.comnih.govmdpi.comnih.govbiorxiv.orgresearchgate.net

Utilization of this compound Fluorescence in Enzyme Kinetics

Fluorescence spectroscopy is a cornerstone technique in modern biochemical research, offering high sensitivity, specificity, and the ability to perform real-time measurements of enzyme activity and kinetics patsnap.comjasco-global.comphotophysics.com. This compound+ and its close relative, Etheno-NAD+, serve as invaluable fluorescent analogs for studying enzyme mechanisms. By monitoring the fluorescence changes associated with the binding, catalysis, or hydrolysis of these modified cofactors, researchers can gain detailed insights into enzyme reaction pathways.

The fluorescence of etheno-coenzymes can be directly linked to their enzymatic transformations. For example, the cleavage of the N-glycosidic bond in eNAD+ by certain enzymes leads to an increase in fluorescence, which can be quantified to measure enzyme activity nih.gov. Furthermore, eNAD+ has demonstrated substrate activity in various dehydrogenase-catalyzed reactions, allowing for the monitoring of reaction progress through fluorescence detection pnas.orgnih.gov. The versatility of fluorescence allows for the study of enzyme kinetics under conditions where other spectroscopic methods might be less suitable, such as in dilute solutions or when studying rapid reaction steps patsnap.comphotophysics.com.

Stopped-Flow Fluorescence Spectroscopy for Rapid Kinetic Analysis

Enzyme-catalyzed reactions often involve multiple intermediate steps that occur on millisecond or even microsecond timescales. To capture these rapid events, techniques like stopped-flow spectroscopy are essential photophysics.compasteur.fr. Stopped-flow instruments rapidly mix reactants and initiate a reaction, allowing for the continuous monitoring of spectroscopic changes (absorbance or fluorescence) from the onset of the reaction.

Etheno-coenzymes are particularly well-suited for stopped-flow fluorescence studies. Their inherent fluorescence allows for the detection of transient changes in cofactor-enzyme interactions or chemical transformations as they occur. For instance, studies using fluorescence stopped-flow techniques have investigated the binding kinetics of eNAD+ to enzymes like bovine liver glutamate (B1630785) dehydrogenase. By following the transient changes in fluorescence intensity associated with eNAD+ binding and displacement by other nucleotides, researchers have elucidated the dynamic molecular interactions at the enzyme's active and regulatory sites nih.gov. This approach provides critical data on rate constants for association and dissociation, enabling the construction of detailed kinetic models for enzyme mechanisms.

Equilibrium Binding Studies via Spectrophotometric Titration

Spectrophotometric titration, including fluorescence titration, is a standard method for determining the equilibrium binding constants (Kd) of ligands to macromolecules, such as enzymes plos.orgresearchgate.net. In these experiments, a solution of the enzyme is titrated with increasing concentrations of the ligand (e.g., this compound+), and the resulting changes in fluorescence are monitored.

When this compound+ binds to an enzyme, changes in its fluorescence properties—such as intensity or lifetime—can occur due to alterations in its microenvironment or conformational state upon complex formation patsnap.complos.org. By analyzing the titration curve, which plots fluorescence signal against ligand concentration, one can derive binding affinities. For example, fluorescence titration experiments have been used to study the binding of NADP+ and NADPH to enzymes, and similar methodologies can be applied to etheno-analogs to quantify their binding interactions plos.orgscirp.org. This method provides a direct measure of the strength and stoichiometry of enzyme-ligand interactions under equilibrium conditions.

This compound as a Probe for Conformational Dynamics of Enzymes

Enzymatic catalysis is a dynamic process, intricately linked to the conformational flexibility and rearrangements of the enzyme molecule acs.orgnih.govnih.gov. This compound+ can serve as a sensitive probe for these conformational dynamics. Changes in the enzyme's structure upon substrate binding, during the catalytic cycle, or in response to allosteric effectors can lead to measurable alterations in the fluorescence properties of the bound etheno-coenzyme patsnap.commdpi.com.

Techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) are particularly powerful for studying enzyme dynamics at a cellular or subcellular level. FLIM measures the fluorescence lifetime of molecules, which is highly sensitive to their local environment and interactions nih.govmdpi.comnih.govbiorxiv.orgresearchgate.net. By monitoring the fluorescence lifetime of this compound+ bound to an enzyme, researchers can detect subtle changes in the enzyme's conformation or the accessibility of its active site. For instance, studies on NAD(P)H, which shares spectral similarities with etheno-coenzymes, have demonstrated that its fluorescence lifetime differs significantly between free and enzyme-bound states, and even varies among different enzyme-bound states nih.govmdpi.comnih.govbiorxiv.orgresearchgate.net. This information can be used to map the conformational landscape of an enzyme and understand how these dynamics contribute to catalytic efficiency and substrate specificity. The ability of etheno-coenzymes to report on these dynamic processes makes them invaluable tools for dissecting the intricate mechanisms of enzyme action.

Etheno Nadp in Enzymatic Interaction and Mechanistic Elucidation

Substrate Activity and Coenzyme Mimicry with Dehydrogenases

Etheno-NADP, due to its structural similarity to the natural coenzyme NADP⁺, can interact with a variety of NADP⁺-dependent dehydrogenases. These enzymes catalyze oxidation-reduction reactions crucial for metabolism. nih.gov The introduction of the etheno bridge on the adenine (B156593) ring of NADP⁺ creates a fluorescent molecule that allows researchers to probe the coenzyme binding sites and catalytic mechanisms of these enzymes. mdpi.com

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic pathway for the production of NADPH and pentose sugars. nih.gov The enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP⁺ to NADPH. nih.gov

Studies on G6PD from various sources, including Leuconostoc mesenteroides and human erythrocytes, have detailed the kinetic mechanism of the enzyme with its natural coenzyme, NADP⁺. toyobousa.comnih.gov These studies typically show that the enzyme follows a sequential mechanism where NADP⁺ binds first, followed by glucose-6-phosphate. toyobousa.comnih.gov While the fluorescent analog nicotinamide (B372718) 1,N⁶-ethenoadenine dinucleotide (ε-NAD⁺) has been shown to be a substrate for some dehydrogenases, specific kinetic data on the interaction of ε-NADP⁺ with Glucose-6-Phosphate Dehydrogenase is not extensively detailed in the reviewed literature. However, the general utility of etheno-analogs as substitutes for NAD(P)⁺ in dehydrogenase reactions suggests that ε-NADP⁺ could serve as a fluorescent probe to study the binding and catalytic steps of G6PD. mdpi.com The change in fluorescence upon binding and/or turnover would provide insights into the conformational changes and kinetics of the enzyme.

Table 1: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase with NADP⁺

Enzyme SourceKm for NADP⁺ (μM)Km for Glucose-6-Phosphate (μM)Mechanism
Human Erythrocyte1143Ternary Complex
Pig Liver4.836Ordered, Sequential
Chlamydomonas reinhardtii4.8103Not specified

This table presents data for the natural coenzyme NADP⁺ as specific kinetic data for this compound⁺ with G6PD was not available in the reviewed literature. toyobousa.comdavidson.eduresearchgate.net

Alcohol dehydrogenases (ADHs) are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. nih.gov These enzymes are typically dependent on NAD⁺ but some can utilize NADP⁺ as a coenzyme. nih.gov Horse liver alcohol dehydrogenase (HLADH), a well-studied member of this family, has been shown to accept NADP⁺ as a coenzyme, although with a much higher Michaelis constant (Km) compared to NAD⁺, indicating a lower affinity. nih.gov

The fluorescent analog ε-NAD⁺ has been successfully used as a substitute for NAD⁺ in reactions catalyzed by alcohol dehydrogenase. mdpi.com This suggests that ε-NADP⁺ could also act as a coenzyme mimic for NADP⁺-dependent alcohol dehydrogenases or for NAD⁺-dependent ADHs that exhibit some activity with NADP⁺. The fluorescence of ε-NADP⁺ would be a valuable tool for studying the kinetics and mechanism of these enzymes, particularly for dissecting the steps of coenzyme binding, substrate interaction, and product release.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. antibodiesinc.com While the canonical GAPDH is NAD⁺-dependent, NADP⁺-dependent versions of the enzyme also exist. proteopedia.org Studies with rabbit muscle GAPDH have extensively characterized the binding of NAD⁺ and NADH. antibodiesinc.com The fluorescent analog ε-NAD⁺ has been shown to be active as a coenzyme substitute in the GAPDH-catalyzed reaction. mdpi.com

Lactic acid dehydrogenase (LDH) catalyzes the interconversion of pyruvate (B1213749) and lactate, with the concomitant interconversion of NADH and NAD⁺. nih.gov As with GAPDH, ε-NAD⁺ has been demonstrated to be a functional coenzyme analog for LDH. mdpi.com This indicates the potential for ε-NADP⁺ to be used in studying NADP⁺-dependent versions of these enzymes or to probe the coenzyme binding sites of the NAD⁺-dependent forms.

Glutamate (B1630785) dehydrogenase (GDH) plays a central role in nitrogen and carbon metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate, using either NAD⁺ or NADP⁺ as a coenzyme. nih.gov The fluorescent analog ε-NAD⁺ has been instrumental in studying the binding and kinetics of GDH from different species.

Studies on bovine liver glutamate dehydrogenase have utilized fluorescence stopped-flow techniques with ε-NAD⁺ to investigate the binding of the coenzyme to the enzyme saturated with a substrate analog. nih.gov These experiments have provided a detailed picture of the molecular interactions between the active site and regulatory sites of the enzyme. nih.gov The binding of ε-NAD⁺ to the active site is influenced by the binding of allosteric effectors like ADP and GTP to regulatory sites, demonstrating the utility of this fluorescent analog in elucidating complex allosteric mechanisms. nih.gov

In contrast, kinetic studies on glutamate dehydrogenase from Clostridium symbiosum using ε-NAD⁺ have revealed a three-step binding process. nih.gov The binding of L-glutamate was found to increase the enzyme's affinity for the coenzyme analog, indicating a positive interaction between the substrate and coenzyme binding sites. nih.gov These species-specific differences in the interaction with the etheno-analog highlight the variations in the active site architecture and regulatory mechanisms of GDH across different organisms.

Table 2: Dissociation Constants (Kd) for ε-NAD⁺ with Glutamate Dehydrogenase

Enzyme SourceConditionKd for ε-NAD⁺ (μM)
Clostridium symbiosumFree enzyme39
Clostridium symbiosum+ L-glutamate11
Clostridium symbiosumCatalytic complex6.8

This table showcases the enhanced binding of the etheno-coenzyme analog in the presence of the substrate, indicating positive cooperativity. nih.gov

This compound as a Ligand for ADP-ribosyl Cyclase and NAD Glycohydrolase Enzymes

Beyond its role as a coenzyme mimic for dehydrogenases, ε-NADP⁺ serves as a crucial ligand and substrate for enzymes involved in calcium signaling pathways, such as ADP-ribosyl cyclases and NAD glycohydrolases. antibodiesinc.comcapes.gov.br

CD38 and BST-1/CD157 are multifunctional ectoenzymes that possess both ADP-ribosyl cyclase and NAD glycohydrolase activities. antibodiesinc.comcapes.gov.br These enzymes catalyze the conversion of NAD⁺ to cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. capes.gov.br They can also hydrolyze NAD⁺ to ADP-ribose. nih.gov

This compound⁺ is a known substrate for the NAD glycohydrolase activity of both CD38 and BST-1/CD157. nih.govantibodiesinc.com The hydrolysis of the N-glycosidic bond in ε-NADP⁺ by these enzymes results in the formation of ε-ADP-ribose 2'-phosphate, a fluorescent product. nih.gov This reaction forms the basis of a widely used fluorescence-based assay to measure the NADase activity of these enzymes. nih.govnih.gov Studies have shown that while CD38 can metabolize NADP⁺ to produce ADP-ribose 2'-phosphate, it does not synthesize cyclic ADP-ribose 2'-phosphate.

Crystallographic studies of human BST-1/CD157 in complex with ε-NADP⁺ have provided atomic-level insights into the binding of this ligand. antibodiesinc.com The etheno-adenine moiety of ε-NADP⁺ is recognized through van der Waals interactions with two tryptophan residues in the catalytic cleft. antibodiesinc.com This binding orients the N-glycosidic bond of the nicotinamide ring near a catalytic glutamate residue, which is crucial for the hydrolysis reaction. antibodiesinc.com These structural studies have revealed a common substrate recognition and catalytic mechanism for the CD38 and BST-1/CD157 family of enzymes. antibodiesinc.com

Structural Basis of this compound Binding in Cyclase Family Enzymes

The structural basis of this compound binding has been elucidated in enzymes with ADP-ribosyl cyclase activity, providing insights into the broader cyclase family. A key example is the human bone marrow stromal cell antigen 1 (BST-1/CD157), a membrane protein that exhibits both ADP-ribosyl cyclase and NAD⁺ glycohydrolase activities. rcsb.org

Crystallographic studies of human BST-1/CD157 in complex with this compound have revealed the precise interactions within the enzyme's catalytic cleft. The substrate is recognized predominantly through van der Waals interactions with two key tryptophan residues. These interactions correctly orient the N-glycosidic bond of the nicotinamide moiety near a catalytic glutamate residue. The carboxyl side-chain of this glutamate is proposed to stabilize the catalytic intermediate of an SN1-type reaction. This specific conformation within the catalytic cleft also provides a mechanism for the cyclization reaction between the adenine base and the ribose. Notably, the three critical residues (two tryptophans and one glutamate) are conserved among BST-1, CD38, and Aplysia cyclase, suggesting a common substrate recognition and catalytic mechanism across this enzyme family. rcsb.org

Kinetic Mechanisms Probed by this compound

The fluorescent properties of this compound make it an exceptional probe for studying the kinetic mechanisms of enzyme-coenzyme interactions, which are often optically silent with the natural coenzyme.

Transient Kinetic Studies of Coenzyme Binding and Dissociation

Fluorescence stopped-flow techniques utilizing Etheno-NAD⁺ (the non-phosphorylated analog) have been instrumental in dissecting the transient kinetics of coenzyme binding and dissociation. For instance, studies on bovine liver glutamate dehydrogenase have used the fluorescence changes of Etheno-NAD⁺ to monitor its binding and displacement from the enzyme's active site. wwpdb.org The kinetics of Etheno-NAD⁺ binding to clostridial glutamate dehydrogenase were found to be consistent with a three-step binding process, providing a detailed model of the association pathway. pdbj.org These approaches allow for the determination of rate constants for individual steps in the reaction sequence, such as initial binding events and subsequent conformational changes, which are averaged out in steady-state measurements.

Allosteric Regulation and Effector Binding Modulated by this compound

This compound is a powerful tool for investigating allosteric regulation. By monitoring the fluorescence of this compound bound to an enzyme, researchers can observe how the binding of allosteric effectors at distant regulatory sites influences the coenzyme's interaction with the active site. In studies of bovine liver glutamate dehydrogenase, the binding of the allosteric activator ADP to a regulatory site was shown to enhance the dissociation rate constant of Etheno-NAD⁺ from the active site. wwpdb.org Conversely, the allosteric inhibitor GTP was found to tighten Etheno-NAD⁺ binding, causing a decrease in its dissociation rate constant. wwpdb.org This demonstrates a direct mechanistic link between the binding of allosteric effectors and the affinity of the enzyme for its coenzyme, providing a clear picture of the allosteric communication network.

Analysis of Enzyme Conformational Forms and Isomerization

Enzymes often exist in multiple conformational states, and the transitions between these states can be crucial for catalysis and regulation. This compound can be used to distinguish between these different forms and to study the kinetics of their isomerization. In the case of clostridial glutamate dehydrogenase, the enzyme was found to oscillate between two conformational forms, E1 and E2. pdbj.org The binding of the substrate L-glutamate shifted the equilibrium towards the E1 form. The subsequent binding of Etheno-NAD⁺ was shown to be rate-limited by a slow isomerization of the ternary complex, highlighting how coenzyme binding is coupled to conformational transitions within the enzyme. pdbj.org Similarly, the binding of the inhibitor GTP to bovine liver glutamate dehydrogenase was shown to induce a slow isomerization of the enzyme-Etheno-NAD⁺ complex. wwpdb.org

Structural Insights into this compound Binding and Enzyme Active Sites

X-ray crystallography of enzyme-Etheno-NADP complexes provides high-resolution snapshots of the coenzyme within the active site, revealing the molecular details of binding and the structural basis for catalysis.

X-ray Crystallography Studies of this compound-Enzyme Complexes

The crystal structures of several enzymes in complex with this compound or its analogs have been determined, offering profound insights into enzyme-coenzyme interactions.

BST-1/CD157: The crystal structure of the human ADP-ribosyl cyclase BST-1/CD157 complexed with this compound was solved at a resolution of 2.40 Å (PDB ID: 1ISH). rcsb.orgwwpdb.org This structure revealed that the this compound molecule binds in the catalytic cleft, where it is recognized by key tryptophan residues. This binding mode positions the substrate for catalysis by a crucial glutamate residue, providing a structural blueprint for the enzymatic reactions of the wider cyclase family. rcsb.org

Isocitrate Dehydrogenase (IDH): The crystal structure of isocitrate dehydrogenase from the hyperthermophile Aeropyrum pernix was solved in complex with this compound at a resolution of 2.15 Å (PDB ID: 1TYO). wwpdb.orgrcsb.org Interestingly, in this structure, the this compound molecule was found bound at a novel adenine-nucleotide binding site on the enzyme's surface, rather than in the catalytic active site. This finding suggests potential regulatory roles for nucleotide binding at sites distinct from the active center. The enzyme was observed in an open conformation, and comparison with other IDH structures revealed that substrate binding induces a significant domain rotation of about 19 degrees to form a closed, catalytically competent conformation. rcsb.org

These crystallographic studies, summarized in the table below, are crucial for understanding the precise molecular interactions that govern coenzyme recognition, specificity, and catalysis.

Interactive Table: X-ray Crystallography Data of this compound-Enzyme Complexes

PDB ID Enzyme Name Organism Resolution (Å) Key Findings
1ISH BST-1/CD157 Homo sapiens 2.40 This compound binds in the catalytic cleft, revealing a common substrate recognition mode for the cyclase family. rcsb.orgwwpdb.org

| 1TYO | Isocitrate Dehydrogenase | Aeropyrum pernix | 2.15 | this compound bound to a novel surface site, suggesting a potential allosteric regulatory function. wwpdb.orgrcsb.org |

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of biological macromolecules at an atomic level. youtube.com In the context of this compound, MD simulations provide invaluable insights into the conformational changes, interaction energies, and solvent effects that govern its binding to enzymes. These simulations model the behavior of the this compound-protein complex over time, offering a detailed view of the binding process that complements experimental techniques.

The setup for a typical MD simulation of an this compound-protein complex involves embedding the solvated complex within a simulation box under periodic boundary conditions. mdpi.com The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. Simulations are often performed under isobaric-isothermal (NPT) conditions to mimic physiological environments. nih.gov The trajectories generated from these simulations, often spanning microseconds, are then analyzed to understand the stability of the complex and the nature of the interactions. nih.gov

Analysis of MD trajectories for this compound bound to a target enzyme would focus on several key parameters. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses are used to assess the stability of the complex and the flexibility of specific protein residues upon ligand binding. nih.gov Furthermore, MD simulations allow for the detailed examination of non-covalent interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between this compound and the protein's active site. nih.gov By calculating the binding free energy, often through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers can quantify the affinity of this compound for the enzyme.

Identification of Key Binding Residues and Structural Motifs

The binding of this compound, much like its parent molecule NADP+, is dictated by specific interactions with amino acid residues within the enzyme's binding pocket. The defining feature of NADP+ that distinguishes it from NAD+ is the additional 2'-phosphate group on the adenosine (B11128) ribose moiety. wikipedia.org This phosphate group is a primary determinant of coenzyme specificity, and enzymes that preferentially bind NADP(H) have evolved structural motifs to accommodate it.

Studies on various NADP+-dependent enzymes have identified conserved residues that form crucial interactions with the 2'-phosphate. For instance, in neuronal nitric-oxide synthase (nNOS), a triad (B1167595) of residues (Tyr1322, Arg1314, and Ser1313) is conserved for binding the 2'-phosphate group, a feature common to the FNR family of flavoproteins. researchgate.net An additional residue, Arg1400, also contributes to this interaction in nNOS. researchgate.net Similarly, in glucose 6-phosphate dehydrogenase (G6PD), a second, "structural" NADP+ binding site contributes to the enzyme's long-term stability, highlighting the diverse roles of this coenzyme. nih.gov

The etheno modification on the adenine ring of this compound is located away from the key recognition sites of the 2'-phosphate and the nicotinamide moiety. researchgate.net Therefore, the key residues responsible for NADP+ binding are expected to be largely the same for this compound. These typically include:

Positively charged residues (Arg, Lys): To form salt bridges with the negatively charged phosphate groups.

Polar residues (Ser, Thr, Tyr): To form hydrogen bonds with the ribose hydroxyls and the phosphate groups.

Aromatic residues (Trp, Tyr, Phe): To engage in π-π stacking interactions with the adenine ring.

The table below summarizes key residues identified in NADP+ binding sites of representative enzymes, which are anticipated to play a similar role in binding this compound.

EnzymeKey Binding Residues for 2'-PhosphateInteracting MoietyReference
Neuronal Nitric-Oxide Synthase (nNOS)Arg1400, Tyr1322, Arg1314, Ser13132'-Phosphate researchgate.net
Cytochrome P450 Reductase (CYPOR)Trp677, Gly631-Asn635 loopNicotinamide, NADP+ Access nih.gov
E. coli TranshydrogenaseMultiple segments in Domain IIINADP(H) nih.gov

Implications for NADP+ Binding Specificity in Related Enzymes

The study of this compound binding provides significant insights into the broader principles of NADP+ specificity across enzyme families. By using a fluorescent analog, researchers can readily measure binding affinities and kinetics, allowing for a high-throughput comparison of different enzymes or mutants. This data is crucial for understanding how subtle differences in the amino acid sequence of a binding pocket can lead to dramatic changes in coenzyme specificity.

The specificity for NADP+ over NAD+ is often conferred by the presence of positively charged or polar residues that can favorably interact with the 2'-phosphate group. nih.gov Conversely, enzymes specific for NAD+ may have negatively charged residues (e.g., Aspartate) in the equivalent position, which would create a repulsive force against the 2'-phosphate of NADP+. nih.gov By studying how mutations in these key residues affect the binding of this compound, researchers can experimentally validate the structural determinants of coenzyme preference.

Ultimately, understanding the specific interactions that govern this compound binding allows for the prediction of NADP+ binding sites in newly discovered enzymes and provides a rational basis for protein engineering efforts aimed at altering coenzyme specificity.

Etheno Nadp in Metabolic Pathway Research

Investigating NADP+/NADPH Redox Balance using Etheno-NADP

The NADP+/NADPH ratio is a critical indicator of the cellular redox state, influencing numerous metabolic processes, including biosynthesis, detoxification, and antioxidant defense mdpi.comnih.gov. This compound, by mimicking NADP+ or NADPH, can be used to study these dynamics.

Researchers can employ this compound in assays designed to measure NADP+-dependent enzyme activities. Changes in fluorescence intensity upon binding to an enzyme or during a catalytic reaction can provide kinetic data. For instance, studies on biliverdin (B22007) reductase utilized this compound to detect enzyme-cofactor complexes, observing enhanced fluorescence upon binding and quenched fluorescence in ternary complexes, which helped elucidate reaction mechanisms nih.gov. While direct measurement of the NADP+/NADPH ratio typically involves spectrophotometric or mass spectrometry methods, fluorescent analogs like this compound can indirectly inform on the availability and utilization of these cofactors by specific enzymes involved in maintaining the redox balance. The fluorescence properties of this compound can be sensitive to the local environment, potentially allowing for studies on how cellular compartmentalization or protein interactions affect cofactor binding and function.

Elucidation of Enzyme Regulation within Central Carbon Metabolism

Central carbon metabolism, encompassing pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, relies heavily on NAD(P)+/NAD(P)H dependent enzymes for energy generation and biosynthesis researchgate.netnih.gov. This compound can be instrumental in dissecting the regulatory mechanisms of these enzymes.

By substituting for NADP+, this compound can be used in kinetic studies to determine enzyme kinetic parameters (Km, Vmax) and to investigate allosteric regulation or product inhibition. For example, studies on glutamate (B1630785) dehydrogenase using Etheno-NAD+ (an analog of NAD+) revealed insights into cofactor binding steps and conformational changes of the enzyme, demonstrating the utility of fluorescent analogs in transient kinetic analyses nih.gov. Such approaches with this compound can help characterize how enzymes involved in central carbon metabolism, such as glucose-6-phosphate dehydrogenase (G6PDH) or NADP+-dependent malic enzyme, respond to regulatory signals or substrate concentrations. The fluorescence signal can report on enzyme-bound states, conformational transitions, and the formation of regulatory complexes, thereby aiding in the mapping of metabolic control points.

Table 1: Kinetic Parameters of NADP+-Dependent Enzymes with NADP+ vs. This compound (Illustrative Data)

EnzymeCofactor TestedKm (µM)Vmax (units/mg)Notes
Glucose-6-Phosphate DehydrogenaseNADP+15-30100Standard kinetic parameters for G6PDH.
Glucose-6-Phosphate DehydrogenaseThis compound20-4580-95Slightly higher Km, slightly lower Vmax, indicating functional mimicry.
NADP+-Dependent Malic EnzymeNADP+50-10050Representative values for malic enzyme.
NADP+-Dependent Malic EnzymeThis compound60-12045-55Demonstrates comparable, albeit slightly altered, kinetic behavior.

Note: The data presented in this table are illustrative and based on the general behavior of fluorescent NADP+ analogs in kinetic studies. Specific values would be derived from experimental measurements.

This compound as a Tool for Studying Cofactor Specificity in Metabolic Pathways

Enzymes often exhibit strict specificity for either NAD+ or NADP+. Understanding this specificity is crucial for metabolic engineering and for elucidating enzyme function. This compound can be used to probe these preferences.

By comparing the catalytic activity or binding affinity of this compound with that of NADP+ across a panel of enzymes, researchers can identify subtle differences in cofactor recognition. For instance, studies have explored engineering cofactor specificity, demonstrating that modifications in the enzyme's binding pocket can shift preference from NAD+ to NADP+ or vice versa researchgate.netresearchgate.net. This compound, with its altered adenine (B156593) moiety, might interact differently with enzyme active sites compared to NADP+, potentially revealing specific amino acid residues responsible for cofactor discrimination. This could involve measuring enzyme activity with this compound versus NADP+ and observing differential substrate inhibition or activation patterns. Such comparative studies are vital for understanding how enzymes evolved their cofactor specificity and for designing enzymes with altered specificities for biotechnological applications.

Table 2: Relative Cofactor Preference of Enzymes for NADP+ vs. This compound (Illustrative Data)

EnzymeRelative Activity (this compound / NADP+)Notes
Yeast Alcohol Dehydrogenase (ADH)~0.8Shows good activity with this compound, but slightly less than NADP+, indicating a preference for the native cofactor.
Beef Liver Glutamate Dehydrogenase (GDH)~0.9Demonstrates high compatibility with this compound, suggesting similar binding interactions to NADP+.
Rabbit Muscle Lactate Dehydrogenase (LDH)~0.5Exhibits significantly reduced activity with this compound, indicating a strong preference for NADP+.
Glyoxylate Reductase~1.1Shows comparable or slightly enhanced activity with this compound, suggesting flexibility in cofactor binding.

Note: The relative activity values are illustrative and represent potential outcomes when comparing the catalytic efficiency of this compound against NADP+ for different enzymes.

Compound List:

this compound (Nicotinamide-1-N-6-ethenoadenine dinucleotide phosphate)

NADP+ (Nicotinamide adenine dinucleotide phosphate)

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

NAD+ (Nicotinamide adenine dinucleotide)

NADH (Nicotinamide adenine dinucleotide, reduced)

Etheno-NAD+ (Nicotinamide-1-N-6-ethenoadenine dinucleotide)

Etheno-ADP (Etheno-Adenosine Diphosphate)

Etheno-ATP (Etheno-Adenosine Triphosphate)

Etheno-NCD+ (Nicotinamide 3,N4-ethenocytosine dinucleotide)

8-azido-1,N6-etheno-ATP

carba-NADP+

Comparative Analysis with Other Nicotinamide Adenine Dinucleotide Analogs

Distinguishing Etheno-NADP from Etheno-NAD and Non-Etheno Analogs

This compound+ is a fluorescent analog of NADP+ where the nicotinamide (B372718) ring has been modified by the addition of an etheno bridge across the N1 and C6 positions of the adenine (B156593) ring. This modification is also present in etheno-NAD+. The primary distinction between this compound+ and etheno-NAD+ lies in the presence of an additional 2'-phosphate group on the ribose moiety of the adenosine (B11128) component in this compound+ nih.gov. This structural difference mirrors that between native NADP+ and NAD+, conferring distinct substrate specificities for various enzymes.

Native NAD+ and NADP+ are non-fluorescent under typical biological conditions nih.gov. In contrast, the etheno modification renders both etheno-NAD+ and this compound+ fluorescent. The etheno bridge alters the electronic structure of the adenine base, leading to fluorescence emission upon excitation. While etheno-NAD+ was one of the earlier fluorescent analogs developed, its utility was sometimes limited due to the bulkiness of the etheno-adenosine modification, which could hinder binding to enzymes that critically rely on the precise recognition of the purine (B94841) ring researchgate.net. This compound+, by retaining the fundamental dinucleotide structure with the addition of the etheno fluorophore, serves as a fluorescent surrogate for NADP+ in many enzymatic assays.

Comparison of Spectroscopic and Binding Characteristics with Other Fluorescent Probes

The utility of fluorescent probes in biochemical studies is largely determined by their spectroscopic properties (e.g., excitation and emission wavelengths, quantum yield, fluorescence lifetime) and their binding characteristics (affinity and specificity) to target molecules or enzymes.

Spectroscopic Properties: this compound+ exhibits fluorescence with excitation and emission maxima typically in the UV-visible range. While precise values can vary depending on the solvent and specific environment, excitation is often observed around 360-370 nm, with emission peaking around 430-450 nm pnas.orgevidentscientific.com. The quantum yield (QY), a measure of the efficiency of fluorescence emission, is a critical parameter. While specific QY values for this compound+ are not universally reported in the provided search results, etheno-NAD+ has been noted to have a low quantum yield in its native conformation due to internal fluorescence quenching between the stacked adenine and nicotinamide rings. This quenching can be disrupted by chemical or enzymatic removal of the nicotinamide moiety, leading to a fluorescence increase uea.ac.uk. Other fluorescent NAD analogs also display varied spectroscopic properties. For instance, some Ntz-modified NAD+ analogs show emission maxima around 411 nm researchgate.net. In comparison, native NADH (the reduced form of NAD+) is fluorescent with an emission maximum around 460 nm, while NAD+ is virtually non-fluorescent nih.gov. Other fluorescent probes, such as those based on perylene (B46583) bisimide or NBD labeling, are also employed, each with distinct spectral profiles and quantum yields researchgate.net.

Binding Characteristics: The binding affinity (often quantified by the dissociation constant, Kd) of this compound+ to its target enzymes is crucial for its application. Ideally, fluorescent analogs should bind with affinities comparable to the native cofactor to accurately reflect in vivo conditions. While specific Kd values for this compound+ across a broad range of enzymes are not detailed in the provided snippets, studies have shown that etheno-NAD+ can be a substrate for NAD+-dependent enzymes, though its modified adenine ring can sometimes lead to reduced compatibility or support for certain enzymatic processes compared to native NAD+ researchgate.net. The presence of the 2'-phosphate group in this compound+ is key to its recognition by NADP+-specific enzymes.

Advanced Methodologies Employing Etheno Nadp

Photoaffinity Labeling with Etheno-NADP Derivatives

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules. plos.orgresearchgate.net The strategy involves a ligand analog that contains a photo-activatable group. For this compound, this involves synthesizing derivatives that are both fluorescent and photoreactive. An example of a similar analog is 8-azido-1,N6-etheno-ATP, which combines the fluorescent etheno group with a photosensitive azido (B1232118) group. nih.gov

The general principle involves incubating the biological sample with the photoreactive this compound derivative. This probe will bind to NADP+-binding sites on enzymes. Upon irradiation with UV light at a specific wavelength, the photoreactive group (e.g., an azido or diazirine group) is converted into a highly reactive intermediate, which then forms a stable, covalent bond with nearby amino acid residues in the binding pocket. plos.org The intrinsic fluorescence of the etheno group serves as a reporter, allowing for the detection and isolation of the covalently labeled protein-probe complex.

This methodology enables the irreversible capture of NADP+-dependent enzymes, facilitating their identification from complex protein mixtures. The specificity of the labeling can be confirmed through competition experiments, where an excess of the natural ligand, NADP+, is added to the reaction, which should prevent the photo-probe from binding to its specific target and thus reduce the labeling signal. nih.gov

Table 1: Conceptual Properties of an this compound Photoaffinity Probe This table is illustrative, based on the properties of similar photoaffinity probes.

PropertyDescriptionSignificance
Core Structure1,N6-ethenoadenine dinucleotide phosphate (B84403)Mimics the natural cofactor NADP+, ensuring binding to target enzymes.
Reporter GroupEtheno (ε) bridgeProvides fluorescence (λexc ~300 nm, λem ~410 nm) for detection and tracking. biolog.de
Photoreactive Groupe.g., Azido (-N3) or DiazirineForms a covalent bond with the target protein upon UV activation, enabling permanent labeling. plos.org
Binding AffinityShould be comparable to the natural ligand (NADP+)Ensures specific labeling of physiologically relevant binding sites.

Integration with Mass Spectrometry for Proteomic and Mechanistic Studies

Following successful photoaffinity labeling with an this compound probe, mass spectrometry (MS) is the definitive tool for identifying the labeled proteins and characterizing the precise sites of interaction. plos.org The covalently cross-linked protein is first isolated, often using techniques like gel electrophoresis, where the fluorescent tag of the etheno group can aid in visualization.

The isolated protein is then enzymatically digested into smaller peptides. This peptide mixture is subsequently analyzed by tandem liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov In this process, the mass spectrometer measures the mass-to-charge ratio of the peptides. Peptides that have been modified by the this compound probe will have a characteristic mass shift. These modified peptides are then selected for fragmentation, and the resulting fragment ion spectrum provides sequence information that can be used to identify the original protein and pinpoint the exact amino acid residue(s) that formed the covalent bond with the probe. plos.org

This integrated approach offers several key research benefits:

Target Identification: It allows for the unbiased identification of previously unknown NADP+-binding proteins from complex cellular lysates. plos.org

Binding Site Mapping: It provides high-resolution information about the architecture of the NADP+ binding pocket on an enzyme.

Mechanistic Insights: By revealing how the cofactor analog orients itself within the active site, the data can help elucidate the enzyme's catalytic mechanism.

The development of highly sensitive MS instrumentation, such as the timsTOF Pro, enables the identification of proteins from very small amounts of sample, pushing the boundaries of what can be studied in complex biological systems. youtube.com

Table 2: Hypothetical LC-MS/MS Data for a Labeled Peptide

ParameterObservationInterpretation
Protein SourceHuman cell lysateIdentifies the origin of the target protein.
Protein IDGlucose-6-Phosphate DehydrogenaseThe protein is identified via database search of peptide sequences.
Modified Peptide SequenceV-L-A-K(+Δm)-F-G-A-N-RA peptide from the identified protein shows a mass shift (+Δm) corresponding to the remnant of the photoaffinity probe.
Site of ModificationLysine (B10760008) (K) residueMS/MS fragmentation data confirms the lysine residue as the site of covalent attachment.

Biosensor Development Leveraging this compound Fluorescence

The fluorescence of this compound is highly sensitive to its microenvironment, a property that is exploited in the development of biosensors. nih.gov The fluorescence quantum yield and lifetime of this compound (and its reduced form, etheno-NADPH) often change significantly upon binding to a dehydrogenase enzyme. researchgate.net This change provides a direct optical signal that can be used to monitor enzymatic reactions in real-time.

An enzyme-based biosensor using this compound typically works as follows:

An NADP+-dependent enzyme is chosen that acts on a specific analyte of interest.

The reaction is supplied with this compound+ as the cofactor.

As the enzyme converts its substrate, it simultaneously reduces this compound+ to etheno-NADPH or alters the binding state of the cofactor.

The resulting change in fluorescence intensity or lifetime is measured. This change is proportional to the rate of the reaction, which in turn correlates with the concentration of the analyte.

This principle allows for the creation of highly specific and sensitive assays for a wide range of substrates. Unlike genetically encoded biosensors which are proteins themselves, nih.govnih.gov these assays use the small molecule this compound directly as the signaling component. The development of such biosensors is particularly useful in high-throughput screening for drug discovery and in clinical diagnostics to measure the levels of specific metabolites. The intrinsic fluorescence of NAD(P)H is already used to probe cellular metabolism, and the enhanced and environmentally sensitive fluorescence of etheno-analogs provides a more robust signal for in vitro applications. nih.gov

Table 3: Fluorescence Properties of Etheno-Cofactors

CompoundExcitation Max (λexc)Emission Max (λem)Key Feature for Biosensing
This compound+ (ε-NADP+)~300 nm biolog.de~410 nm biolog.deFluorescence is significantly enhanced upon binding to many dehydrogenases.
Etheno-NADPH (ε-NADPH)~340 nm~460 nmProduct of enzymatic reaction; its appearance can be monitored to measure enzyme kinetics.

Compound Index

Future Research Avenues for Etheno Nadp in Biochemistry

Development of Novel Etheno-NADP Derivatives with Enhanced Properties

The synthesis of novel this compound derivatives with tailored properties is a key area for future development. While ε-NADP⁺ is a powerful probe, derivatives with enhanced fluorescence quantum yields, altered photophysical properties, and improved stability can further broaden its applicability.

Research has demonstrated the successful synthesis of various adenine-modified NAD⁺ derivatives, including those with aryl and heteroaryl groups at different positions of the adenine (B156593) ring. mdpi.com These modifications can modulate the fluorescence of the resulting molecule, offering the potential to develop more sensitive probes compared to the original ε-NAD⁺. mdpi.com Future work in this area could focus on a systematic exploration of different chemical modifications to the etheno-adenine ring of this compound to fine-tune its spectral properties. For instance, the introduction of specific functional groups could lead to derivatives with longer emission wavelengths to minimize background fluorescence from biological samples, or derivatives with increased brightness for single-molecule studies.

Another promising direction is the development of this compound derivatives with environment-sensitive fluorescence. These probes would exhibit changes in their fluorescence intensity or emission wavelength in response to changes in the local environment, such as polarity or viscosity. Such derivatives would be invaluable for probing conformational changes in enzymes upon substrate or inhibitor binding.

Table 1: Examples of Modified Fluorescent Nucleotide Analogs and Their Potential for this compound Derivatization

Modification TypePotential Enhancement for this compoundRelevant Research Finding
Aryl/Heteroaryl Substitution Modulation of fluorescence properties (e.g., increased sensitivity). mdpi.comSynthesis of 8-aryl/heteroaryl NAD⁺ derivatives resulted in probes with altered fluorescence suitable for monitoring NAD⁺-consuming enzyme activities. mdpi.com
Environment-Sensitive Fluorophores Probing enzyme conformational changes and binding events. nih.govUridine-based probes with environment-sensitive fluorophores showed a >30-fold increase in fluorescence intensity upon binding to a glycosyltransferase. nih.gov
Isomorphic Nucleosides Mimicking natural NADP⁺ more closely to serve as substrates for a wider range of enzymes. acs.orgIsomorphic emissive purine (B94841) analogs have been shown to be substrates for various metabolic and catabolic enzymes, enabling real-time fluorescence-based assays. acs.org

Applications in Systems Biology and Multi-Enzyme Complex Studies

The complexity of metabolic networks and the prevalence of multi-enzyme complexes necessitate sophisticated tools for their investigation. This compound is well-suited for addressing challenges in systems biology and the study of enzyme cascades.

In systems biology, understanding the flux through metabolic pathways is crucial. Fluorescent nucleotide analogs like this compound can be used for metabolic labeling of RNA and other biomolecules, allowing for the visualization and quantification of their synthesis and degradation in living cells. nih.govoup.com Future research could leverage this approach to trace the flow of NADP⁺/NADPH-dependent pathways in response to various stimuli or in different disease states. By monitoring the real-time kinetics of multiple NADP⁺-dependent enzymes simultaneously using spectrally distinct this compound derivatives, researchers could build more accurate models of metabolic networks.

The study of multi-enzyme complexes, which often enhance catalytic efficiency through substrate channeling, can also benefit from this compound. For example, in a multi-enzyme complex where the product of the first enzyme (NADPH) is the substrate for the second, the fluorescence of Etheno-NADPH could be used to monitor its production and consumption within the complex in real time. This can provide insights into the efficiency of substrate transfer between active sites. Research on a multienzyme complex in Methanosarcina acetivorans has shown how these complexes can channel substrates and electrons, highlighting the importance of studying enzymes in their native-like assemblies. researchgate.net this compound could be a powerful tool to dissect the kinetics of such complexes. Furthermore, the allosteric regulation of enzyme activity by NADP(H) is a critical aspect of metabolic control. biolog.de this compound can serve as a probe to study these allosteric interactions in multi-enzyme complexes, providing a deeper understanding of their regulatory mechanisms.

Expanding the Scope of Enzyme Targets and Biological Systems

While this compound has been used to study a variety of dehydrogenases and other NADP⁺-dependent enzymes, there is significant potential to expand its application to novel enzyme targets and diverse biological systems.

The development of high-throughput screening (HTS) assays is essential for drug discovery. Fluorescence-based assays using probes like this compound are particularly well-suited for HTS due to their sensitivity and convenience. nih.gov Future research can focus on adapting this compound-based assays to screen for inhibitors of a wider range of NADP⁺-dependent enzymes that are potential drug targets, including those from pathogenic organisms. For instance, identifying inhibitors of essential NADP⁺-dependent enzymes in bacteria or fungi could lead to the development of new antimicrobial agents.

Comparative enzymology, the study of homologous enzymes from different organisms or different isoforms within the same organism, can provide valuable insights into enzyme evolution and function. This compound can be a powerful tool in such studies. For example, researchers have studied the distinct properties of NADP-malic enzyme isoforms in Arabidopsis thaliana, revealing that minimal changes in the primary structure can lead to significant differences in kinetic behavior. nih.gov By using this compound, the kinetic and binding properties of these isoforms could be rapidly and accurately compared. Similarly, studying novel NADP(H)-dependent enzymes from extremophiles, such as the alcohol dehydrogenase from Thermococcus strain AN1, can reveal unique catalytic mechanisms and potential applications in biotechnology. nih.gov this compound can facilitate the characterization of these novel enzymes.

Furthermore, investigating the activity of NADP⁺-dependent enzymes in different cellular compartments, such as peroxisomes, is another promising research avenue. researchgate.net The use of this compound in conjunction with advanced microscopy techniques could allow for the in situ monitoring of enzyme activity within specific organelles, providing a more accurate picture of cellular metabolism.

Table 2: Potential Applications of this compound in Expanding Enzyme and System Studies

Research AreaSpecific Application of this compoundExample of Relevant Finding
High-Throughput Screening Development of fluorescence-based assays for identifying enzyme inhibitors. nih.govFluorescent nucleoside analogues have been successfully used to develop HTS assays for fragment-based lead discovery. nih.gov
Comparative Enzymology Characterization and comparison of enzyme isoforms and homologs from different species. nih.govStudies on Arabidopsis thaliana NADP-malic enzyme isoforms revealed distinct kinetic properties despite high sequence identity. nih.gov
Novel Enzyme Discovery Facilitating the characterization of newly identified NADP⁺-dependent enzymes. nih.govA novel NADP(H)-dependent alcohol dehydrogenase was isolated and characterized from a hyperthermophilic archaeon. nih.gov
Subcellular Metabolism In situ monitoring of enzyme activity within specific cellular organelles. researchgate.netNADP-dependent isocitrate dehydrogenase activity has been characterized in peroxisomes, suggesting a role in organelle-specific NADPH metabolism. researchgate.net

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for determining the three-dimensional structure of Etheno-NADP and its interaction with cofactors like FAD?

  • Methodological Answer : X-ray crystallography at resolutions below 2.6 Å is a gold standard for resolving the atomic structure of this compound and its cofactor-binding domains. For example, studies on ferredoxin-NADP+ reductase (a related enzyme) used X-ray diffraction to identify FAD and NADP+ binding sites, revealing antiparallel β-barrel cores and α-helices critical for cofactor interactions . Complementary techniques like cryo-electron microscopy or nuclear magnetic resonance (NMR) can validate dynamic interactions under varying experimental conditions.

Q. How should researchers design experiments to investigate this compound’s enzymatic activity in redox reactions?

  • Methodological Answer : Use competitive inhibition assays with analogs like 2'-phospho-AMP to map NADP+ binding efficiency. Kinetic studies (e.g., steady-state kinetics) can quantify catalytic turnover rates, while spectrophotometric methods monitor flavin oxidation-reduction states. Experimental controls should include pH and temperature gradients to assess stability, as seen in studies on ferredoxin-NADP+ reductase .

Q. What data collection strategies are optimal for analyzing this compound’s role in electron transfer pathways?

  • Methodological Answer : Combine biochemical assays (e.g., stopped-flow spectroscopy) with structural data to correlate activity with conformational changes. For qualitative insights, isotopic labeling (e.g., ¹⁵N/¹³C) in NMR or mass spectrometry can track electron flow. Public databases like the Protein Data Bank (PDB) provide comparative models for hypothesis validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound under varying pH or substrate concentrations?

  • Methodological Answer : Apply iterative data triangulation:

Replicate experiments with standardized buffers and substrate purity controls.

Use multivariate regression to isolate variables (e.g., pH vs. ionic strength).

Cross-reference structural data (e.g., X-ray crystallography) to identify pH-sensitive residues in binding pockets.
Contradictions may arise from unaccounted allosteric effects or cofactor dissociation, as observed in flavoenzyme studies .

Q. What methodologies enable comparative analysis of this compound’s structural motifs with other NADPH-dependent flavoenzymes (e.g., cytochrome P450 reductase)?

  • Methodological Answer : Conduct phylogenetic analysis using tools like CLUSTAL Omega to align conserved domains (e.g., FAD-binding β-barrels). Molecular dynamics simulations can predict functional divergence, while site-directed mutagenesis tests hypotheses about catalytic residues. Structural overlays (e.g., PyMOL) highlight evolutionary conserved regions, as demonstrated in cross-family studies of NADPH-dependent enzymes .

Q. How can researchers integrate multi-omics data (proteomic, metabolomic) to study this compound’s regulatory networks in metabolic pathways?

  • Methodological Answer : Use systems biology approaches:

  • Proteomics : Immunoprecipitation-mass spectrometry identifies interaction partners.
  • Metabolomics : LC-MS/MS profiles substrate/product ratios in knockout models.
  • Network Analysis : Tools like Cytoscape map this compound’s role in redox balance or stress responses. Public datasets (e.g., KEGG pathways) contextualize findings .

Data Management and Validation

Q. What practices ensure reproducibility in structural and functional studies of this compound?

  • Methodological Answer :

  • Data Transparency : Deposit raw crystallography data in repositories like PDB.
  • Protocol Standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental workflows.
  • Peer Validation : Collaborative inter-laboratory studies reduce technical bias, as seen in multi-institutional enzyme research .

Q. How should conflicting hypotheses about this compound’s allosteric regulation be addressed methodologically?

  • Methodological Answer : Employ hybrid methods:

  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies ligand-binding affinities.
  • Computational Modeling : Molecular docking predicts allosteric sites.
  • In Situ Mutagenesis : Test regulatory residues (e.g., helices near NADP+ domains) identified in structural studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.